

2-Amino-5-bromopyridine: A Comprehensive Technical Guide for Synthetic Chemistry

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Compound of Interest

Compound Name: 2-Amino-5-bromopyridine

Cat. No.: B118841

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Introduction

2-Amino-5-bromopyridine is a versatile heterocyclic organic compound that has emerged as a critical building block in modern organic synthesis.^{[1][2]} Its structure, featuring a pyridine ring substituted with a nucleophilic amino group at the 2-position and a bromine atom at the 5-position, offers multiple reaction sites for functionalization.^{[1][3]} This unique arrangement makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery for creating pharmaceuticals targeting cancer and inflammatory diseases.^{[2][4][5]} This guide provides an in-depth overview of the physicochemical properties, spectroscopic data, synthesis, and key synthetic applications of **2-amino-5-bromopyridine** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Amino-5-bromopyridine is typically a white to off-white crystalline solid or powder at room temperature.^{[6][7]} It exhibits moderate solubility in common organic solvents like methanol, ethanol, and dimethylformamide (DMSO), with limited solubility in water.^{[6][7]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Amino-5-bromopyridine**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ BrN ₂	[1][8]
Molecular Weight	173.01 g/mol	[3][8]
Appearance	Off-white to light powder or crystalline solid	[3][6][7]
Melting Point	133-138 °C	[3][7]
Boiling Point	230.9 °C at 760 mmHg	[3][7]
CAS Number	1072-97-5	[3][6]
pKa (pyridinium ion)	~5.25	[7]
Solubility	Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water.	[3][7]

Spectroscopic Data

The structural features of **2-amino-5-bromopyridine** can be confirmed through various spectroscopic techniques. The following table summarizes typical spectroscopic data for the compound.

Table 2: Spectroscopic Data for **2-Amino-5-bromopyridine**

Technique	Data	Reference(s)
¹ H NMR (DMSO-d ₆)	δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH ₂)	[7]
¹³ C NMR	Data not explicitly found in search results, but would show 5 distinct aromatic carbon signals.	
Mass Spectrometry (MS)	Molecular ion peaks at m/z 172 and 174, reflecting the isotopic pattern of bromine.	[8]
Infrared (IR)	Characteristic peaks for N-H stretching (amino group), C=C and C=N stretching (pyridine ring), and C-Br stretching.	[8]

Synthesis of 2-Amino-5-bromopyridine

The most common laboratory and industrial synthesis of **2-amino-5-bromopyridine** involves the regioselective bromination of 2-aminopyridine.[6] Reagents such as N-bromosuccinimide (NBS) or molecular bromine are frequently used.[6][9] Another effective method employs phenyltrimethylammonium tribromide, which offers mild reaction conditions and reduces the formation of byproducts.[3][4]

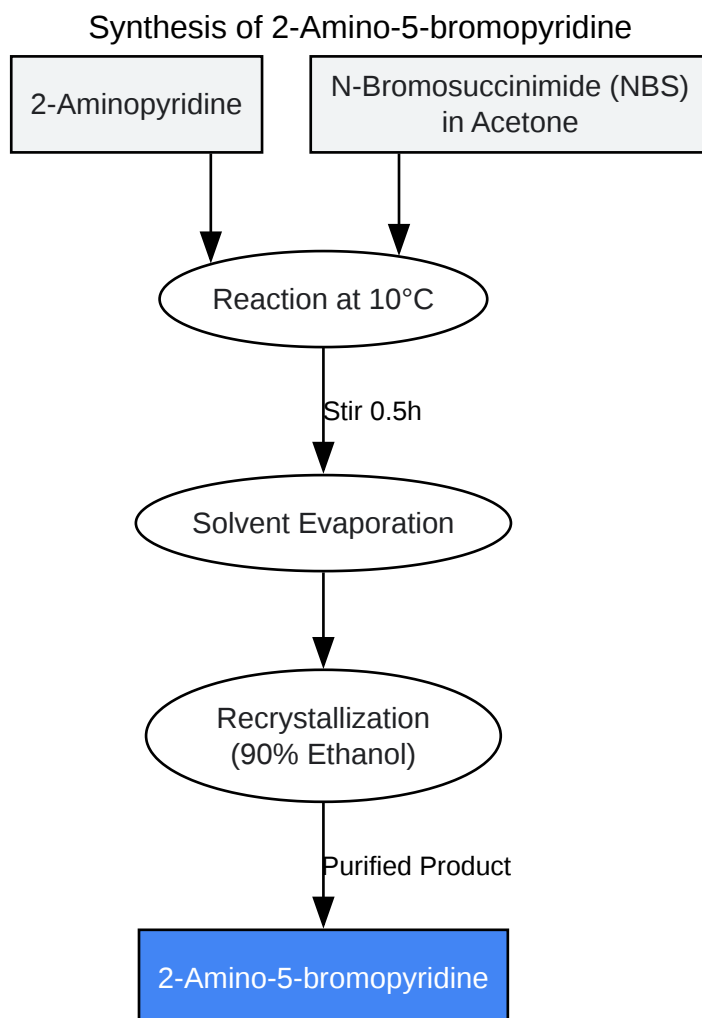
General Experimental Protocol for Bromination using NBS

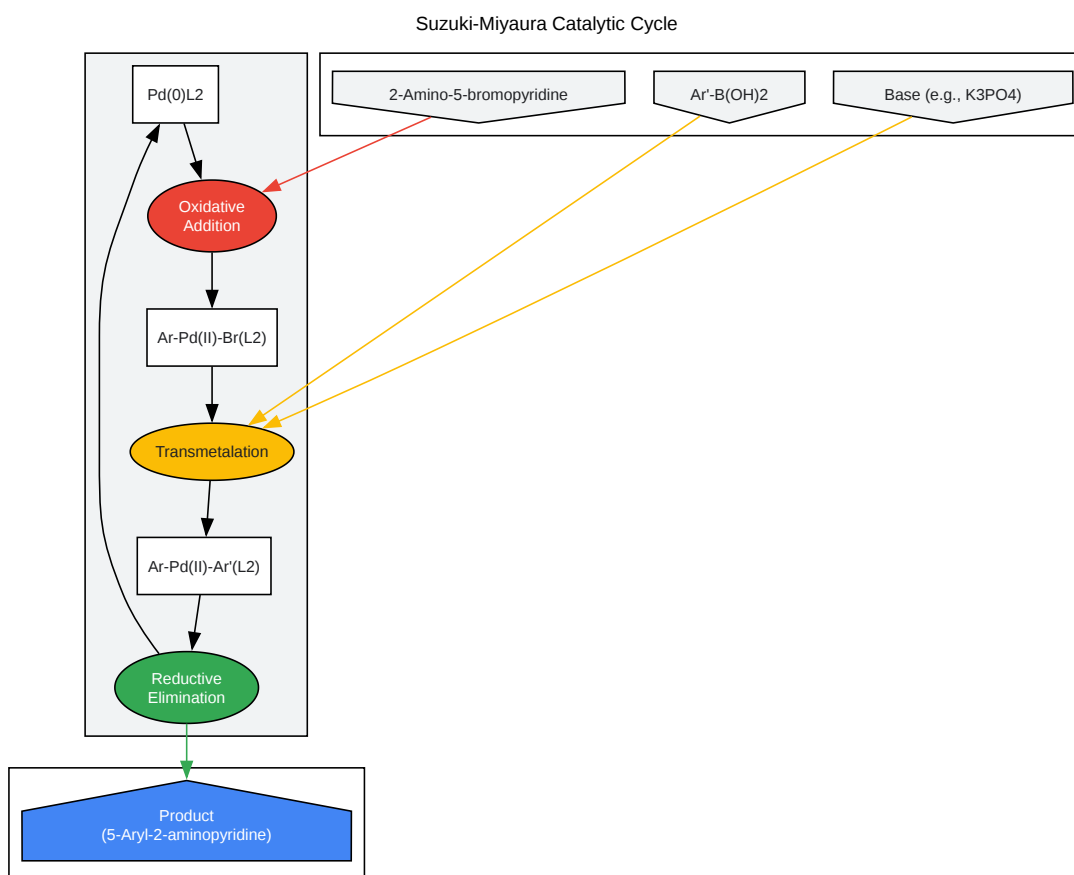
This protocol is adapted from a procedure for the synthesis of 2-amino-5-bromo-3-iodopyridine, where the initial step is the bromination of 2-aminopyridine.[9]

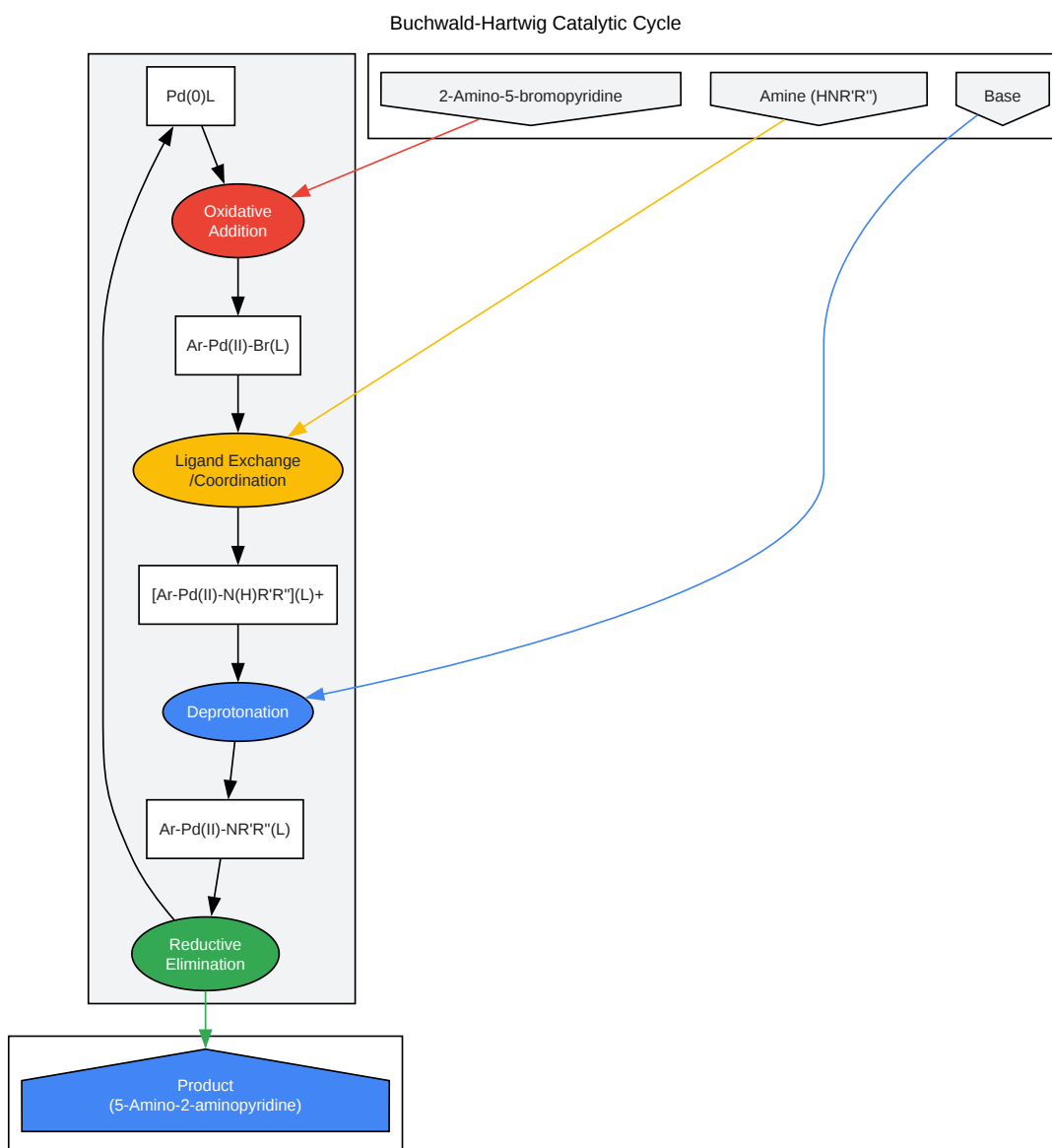
- **Reaction Setup:** In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in a solvent such as acetone (e.g., 10 mL per 1 g of starting material).[9]
- **Reagent Addition:** Cool the solution to approximately 10 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the

temperature.[9]

- Reaction: Stir the mixture for an additional 30 minutes at 10 °C after the addition is complete.
[9]
- Work-up: Remove the solvent by evaporation under reduced pressure.[9]
- Purification: Recrystallize the resulting residue from a suitable solvent system, such as 90% ethanol, to yield **2-amino-5-bromopyridine** as a solid. A yield of up to 95% can be achieved with this method.[9]







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